1-Fluoro-3-(1-fluoroethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(1-fluoroethyl)cyclohexane is an organic compound with the molecular formula C8H14F2 It is a fluorinated derivative of cyclohexane, characterized by the presence of two fluorine atoms attached to the cyclohexane ring
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-(1-fluoroethyl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexane with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction parameters. These methods are designed to optimize the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
1-Fluoro-3-(1-fluoroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully hydrogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(1-fluoroethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorine on chemical reactivity and stability.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules. These analogs can help in understanding the role of fluorine in biological systems and in the design of new pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-(1-fluoroethyl)cyclohexane involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(1-fluoroethyl)cyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:
Fluorocyclohexane: A simpler fluorinated cyclohexane with only one fluorine atom. It has different reactivity and physical properties compared to this compound.
1-Fluoro-1-silacyclohexane: A compound where a silicon atom replaces one of the carbon atoms in the cyclohexane ring.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
2556-95-8 |
---|---|
Molekularformel |
C8H14F2 |
Molekulargewicht |
148.19 g/mol |
IUPAC-Name |
1-fluoro-3-(1-fluoroethyl)cyclohexane |
InChI |
InChI=1S/C8H14F2/c1-6(9)7-3-2-4-8(10)5-7/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
BOMHCKRCWWDLDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC(C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.